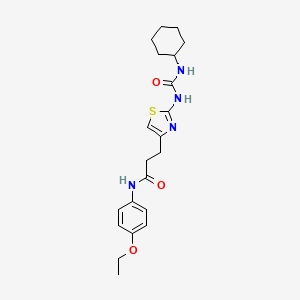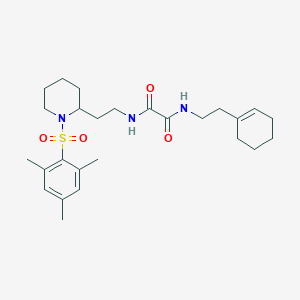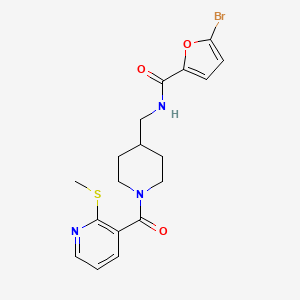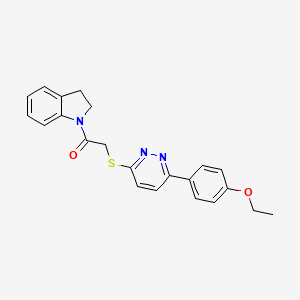
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide, also known as CXCR2 antagonist, is a small molecule inhibitor that targets the CXCR2 receptor. CXCR2 is a chemokine receptor that plays a crucial role in the recruitment of neutrophils to the site of inflammation. CXCR2 is also involved in the progression of various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist binds to the this compound receptor and prevents the binding of its ligands, including CXCL1 and CXCL8. This results in the inhibition of neutrophil migration and recruitment to the site of inflammation. This compound antagonist also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have a range of biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells and induces apoptosis in cancer cells. This compound antagonist also reduces the production of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation. In addition, this compound antagonist has been shown to improve cognitive function and reduce brain damage in models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for the this compound receptor and is selective for this receptor. However, this compound antagonist also has some limitations. It has a short half-life and is rapidly metabolized in vivo. This limits its effectiveness as a therapeutic agent and requires frequent dosing.
Direcciones Futuras
There are several future directions for the research and development of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist. One area of research is the identification of novel this compound antagonists with improved pharmacokinetic properties. Another area of research is the investigation of this compound antagonist in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Additionally, the potential use of this compound antagonist in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis, should be explored.
Métodos De Síntesis
The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist involves the reaction of 3-cyclohexylureidothiazol-4-carboxylic acid with 4-ethoxyaniline in the presence of EDC and HOBt. The resulting product is then treated with propanoyl chloride to obtain this compound antagonist.
Aplicaciones Científicas De Investigación
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and metastasis of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. This compound antagonist has also been investigated for its anti-inflammatory properties and has been found to be effective in treating various inflammatory diseases, including rheumatoid arthritis, psoriasis, and colitis. Additionally, this compound antagonist has been shown to have a neuroprotective effect in models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-2-28-18-11-8-16(9-12-18)22-19(26)13-10-17-14-29-21(24-17)25-20(27)23-15-6-4-3-5-7-15/h8-9,11-12,14-15H,2-7,10,13H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRDCFYZIBUAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-[1-(2-methylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperazine](/img/structure/B2622855.png)

![cyclopropyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2622858.png)


![[4-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2622862.png)

![4-[(2R)-4-Benzyl-2-methylpiperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2622866.png)
![1-benzyl-3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2622867.png)
![Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2622868.png)



